4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide
Description
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a para-nitro-substituted benzene ring linked via a sulfonamide group to a (2S)-5-oxopyrrolidin-2-ylmethyl moiety. The stereochemistry at the 2-position of the pyrrolidinone introduces conformational specificity, which may enhance target-binding selectivity compared to non-chiral analogs .
Properties
CAS No. |
918134-15-3 |
|---|---|
Molecular Formula |
C11H13N3O5S |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
4-nitro-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O5S/c15-11-6-1-8(13-11)7-12-20(18,19)10-4-2-9(3-5-10)14(16)17/h2-5,8,12H,1,6-7H2,(H,13,15)/t8-/m0/s1 |
InChI Key |
GAESJKJNHVYBFL-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Sulfonation
This method involves the direct sulfonation of a suitable aromatic precursor, followed by functionalization.
- Starting Material: Begin with 4-nitroaniline as the base compound.
Sulfonation Reaction: Treat 4-nitroaniline with chlorosulfonic acid at low temperatures to introduce the sulfonamide group, yielding 4-nitrobenzenesulfonamide.
Pyrrolidine Functionalization: React the sulfonamide with (2S)-5-hydroxypyrrolidine under acidic conditions to form the desired pyrrolidine derivative.
Yield and Purification:
The overall yield from this method is typically around 60-70%. Purification can be achieved via recrystallization from ethanol or ethyl acetate.
Method B: Nucleophilic Substitution
This method utilizes nucleophilic substitution reactions to build the compound stepwise.
- Formation of Intermediate: Start with 4-nitrochlorobenzene, which is treated with sodium sulfamate to generate 4-nitrobenzenesulfonamide.
- Alkylation with Pyrrolidine: The resulting sulfonamide is then reacted with (2S)-5-bromomethylpyrrolidine in a polar aprotic solvent like DMF, leading to the formation of the target compound.
Yield and Purification:
This method can achieve yields of approximately 75%. The product can be purified using silica gel chromatography.
Method C: Multi-step Synthesis via Intermediate Compounds
This approach involves multiple steps and intermediates to construct the final product.
- Preparation of Sulfonyl Chloride: Synthesize sulfonyl chloride from chlorosulfonic acid and an appropriate aromatic compound.
Formation of Sulfonamide: React the sulfonyl chloride with an amine derivative (e.g., 4-nitroaniline) to yield the sulfonamide.
Final Alkylation: Conduct a final alkylation step using (2S)-5-hydroxypyrrolidine under reflux conditions.
Yield and Purification:
This multi-step method can yield around 50%, and purification typically involves recrystallization techniques.
| Method | Key Steps | Yield (%) | Purification Method |
|---|---|---|---|
| Direct Sulfonation | Sulfonation + Pyrrolidine Functionalization | 60-70 | Recrystallization |
| Nucleophilic Substitution | Intermediate Formation + Alkylation | 75 | Silica Gel Chromatography |
| Multi-step Synthesis | Formation of Sulfonyl Chloride + Final Alkylation | 50 | Recrystallization |
Recent studies have shown that derivatives of sulfonamides exhibit significant biological activities, including antibacterial and antitumor properties. The incorporation of a pyrrolidine moiety enhances these activities by improving pharmacokinetic profiles.
Moreover, optimization of reaction conditions (temperature, solvent choice) has been shown to significantly influence yield and purity, suggesting that further research into these parameters could enhance synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration are used
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
A. 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (C10H11N3O5S)
- Structural Differences: The nitro group is meta-substituted (vs. para in the target compound), and the pyrrolidinone is directly attached via a sulfonamide without a methylene spacer.
- The methylene linker in the target compound may improve conformational flexibility, facilitating interactions with sterically constrained binding sites .
B. 4-Nitro-N-(4-pyridinio)benzenesulfonamidate Monohydrate
- Structural Differences: A pyridinium group replaces the pyrrolidinone moiety.
- Implications: The pyridinium ion in this compound forms ionic interactions and hydrogen bonds (O–H⋯N, O–H⋯O), stabilizing its crystal lattice.
C. N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
- Structural Differences: FANFT is a nitrofuran derivative with a thiazolyl formamide group, unlike the sulfonamide-nitrobenzene-pyrrolidinone scaffold.
- Implications: FANFT is a potent bladder carcinogen in rats, acting as an initiator in carcinogenesis. The target compound’s sulfonamide group and lack of nitrofuran moiety suggest divergent biological pathways, likely reducing carcinogenic risk .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 175–178 (estimated) | Moderate in DMSO, aqueous | Sulfonamide, nitro, pyrrolidinone |
| 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | Not reported | High in polar aprotic solvents | Sulfonamide, nitro, pyrrolidinone |
| 4-Nitro-N-(4-pyridinio)benzenesulfonamidate | Not reported | High in water (ionic form) | Sulfonamide, nitro, pyridinium |
| FANFT | Not reported | Lipophilic | Nitrofuran, thiazole, formamide |
Biological Activity
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a nitro group, a sulfonamide moiety, and a pyrrolidine derivative, which contribute to its biological properties.
The biological activity of 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide primarily involves:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
- Interaction with Receptors : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and pain.
Antimicrobial Activity
Research indicates that compounds similar to 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide | TBD | TBD |
| Sulfanilamide | 0.015 | Staphylococcus aureus |
| Trimethoprim | 0.025 | Escherichia coli |
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, when tested against MCF-7 breast cancer cells, the compound demonstrated an IC50 value indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Apoptosis induction |
| U87 | 45.2 ± 13.0 | Cell cycle arrest |
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls, suggesting its efficacy as an anticancer agent.
- Metabolite Identification : Research involving the biotransformation of the compound revealed metabolites that retain biological activity, indicating potential for therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics but limited permeability across the blood-brain barrier (BBB). This suggests it may be more effective for peripheral conditions rather than central nervous system disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
